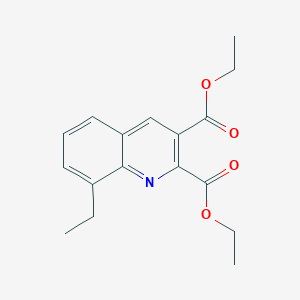

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

Description

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester (IUPAC name: diethyl 8-ethylquinoline-2,3-dicarboxylate) is a quinoline-based compound with the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . It was first synthesized in 2007 and is characterized by a quinoline core substituted with an ethyl group at the 8-position and diethyl ester groups at the 2- and 3-positions. Key physicochemical properties include a topological polar surface area (TPSA) of 65.5 Ų and seven rotatable bonds, which influence its solubility and conformational flexibility . The compound is canonicalized and lacks isotopic atoms, ensuring consistency in spectroscopic characterization .

Properties

CAS No. |

948291-49-4 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

diethyl 8-ethylquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C17H19NO4/c1-4-11-8-7-9-12-10-13(16(19)21-5-2)15(18-14(11)12)17(20)22-6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

ZXXKLRHXZIZVKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 8-ethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is employed in studies involving enzyme interactions and protein binding.

Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with dicarboxylic acid ester substituents are widely studied for their applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of 8-ethylquinoline-2,3-dicarboxylic acid diethyl ester with structurally related compounds:

Structural Analogs

Physicochemical and Functional Differences

- Substituent Effects: The 8-ethyl group in the target compound enhances lipophilicity compared to the 8-methyl analog (logP estimated to be ~3.2 vs. ~2.9) . The 4-oxo group in the 1,4-dihydroquinoline derivative alters conjugation, shifting UV-Vis absorption maxima and redox behavior .

- Thermal Stability: Quinoline esters with bulky substituents (e.g., ethyl groups) exhibit higher thermal stability, as seen in polyimide foams derived from norbornene-2,3-dicarboxylic acid diethyl esters (decomposition temperatures >300°C) .

Research Findings and Data Tables

Table 1: Analytical Data for Selected Compounds

Table 2: Comparative Reactivity in Catalytic Systems

Q & A

Q. What are the established synthetic routes for 8-ethylquinoline-2,3-dicarboxylic acid diethyl ester, and what are the critical reaction parameters?

The compound is synthesized via esterification or substitution reactions. A common method involves reacting quinoline-2,3-dicarboxylic acid derivatives with ethyl bromide or ethyl chloroformate in the presence of a base (e.g., K₂CO₃) under reflux conditions. For example, analogous syntheses of related esters (e.g., methyl or brominated derivatives) employ acetone or ethyl acetate as solvents, followed by purification via crystallization or column chromatography . Key parameters include reaction time (3–24 hours), temperature (60–100°C), and stoichiometric ratios of reagents to ensure high yields (>70%).

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Characterization typically involves:

- NMR spectroscopy : To confirm ethyl ester groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.4 ppm for CH₂) and quinoline backbone protons (aromatic protons δ ~7.0–9.0 ppm).

- HPLC/MS : For purity assessment and molecular ion detection ([M+H]⁺ expected at m/z 290.1 based on C₁₅H₁₅NO₄) .

- X-ray crystallography : To resolve steric effects of the ethyl group at position 8, though limited data exists for this specific derivative .

Q. How does the solubility profile of 8-ethylquinoline-2,3-dicarboxylic acid diethyl ester influence its applications in organic synthesis?

The ethyl ester groups enhance lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. This property facilitates its use in catalytic reactions (e.g., olefin metathesis) where solubility in organic phases is critical .

Advanced Research Questions

Q. What mechanistic insights exist regarding its role in olefin metathesis or polymerization reactions?

Structurally similar diethyl esters (e.g., norbornene-2,3-dicarboxylic acid diethyl ester) act as monomers in ring-opening metathesis polymerization (ROMP). Catalytic activity depends on ligand-metal interactions; for example, ruthenium-based catalysts show moderate conversion rates (20–29% over 15 days) due to steric hindrance from the ethyl group. Thermal switching of catalysts (e.g., Schiff base ligands) can modulate reactivity .

Q. How do structural modifications (e.g., bromination or hydroxylation) alter its biological activity or chemical reactivity?

Comparisons with brominated analogs (e.g., 7-bromoquinoline-2,3-dicarboxylic acid diethyl ester) reveal that electron-withdrawing substituents (e.g., Br) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, ethyl groups improve membrane permeability in biological assays, as seen in related quinoline derivatives with antimicrobial or enzyme-inhibitory activity .

Q. What contradictions exist in reported catalytic or biological data, and how can they be resolved experimentally?

Discrepancies in polymerization efficiency (e.g., variable conversion rates with identical catalysts) may arise from impurities in monomer batches or solvent effects. Rigorous purification (e.g., recrystallization, HPLC) and controlled reaction conditions (e.g., inert atmosphere, standardized initiators) are recommended to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

SAR studies on quinoline-2,3-dicarboxylates indicate that:

- Position 8 substituents : Ethyl groups balance lipophilicity and steric bulk, improving bioavailability compared to methyl or hydroxyl analogs.

- Ester vs. carboxylic acid : Diethyl esters exhibit higher stability in vivo compared to free acids, as shown in pharmacokinetic studies of related compounds .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Data Validation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to resolve overlapping signals .

- Biological Assays : Pair in vitro screening (e.g., enzyme inhibition) with molecular docking to identify binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.